(4,6-Dicyanopyridin-2-YL)acetic acid
Description
(4,6-Dicyanopyridin-2-yl)acetic acid is a pyridine derivative featuring two cyano (-CN) groups at the 4- and 6-positions of the pyridine ring and an acetic acid moiety at the 2-position.
Properties
Molecular Formula |
C9H5N3O2 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
2-(4,6-dicyanopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H5N3O2/c10-4-6-1-7(3-9(13)14)12-8(2-6)5-11/h1-2H,3H2,(H,13,14) |
InChI Key |
GFFUYEMIKJRHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)C#N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dicyanopyridin-2-YL)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of Cyano Groups: The cyano groups can be introduced via nucleophilic substitution reactions using suitable cyano-containing reagents.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through a Friedel-Crafts acylation reaction or other suitable acylation methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dicyanopyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyano groups or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Substitution: Reagents such as alkyl halides, acyl chlorides, and other electrophiles are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(4,6-Dicyanopyridin-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dicyanopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(Pyridin-3-yl)acetic Acid
Structure : A pyridine ring with an acetic acid group at the 3-position.
Key Differences :
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid
Structure : Pyridine ring substituted with iodine at 3- and 5-positions, a ketone at 4-position, and acetic acid at 1-position.
Key Differences :
- Iodo substituents increase molecular weight and polarizability, influencing solubility and photophysical properties.
- Applications: Specialized synthetic intermediate for halogenated compounds.
(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic Acid
Structure : Hydroxy and methyl groups at 4,6- and 3,5-positions, respectively.
Key Differences :
- Hydroxy groups enhance hydrophilicity, while methyl groups introduce steric hindrance.
- Likely exhibits lower acidity than the cyano-substituted analog due to weaker electron withdrawal . Applications: Potential use in metal chelation or as a building block for bioactive molecules.
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide
Structure: Pyridine ring with a cyano group at 3-position, styryl groups at 4,6-positions, and a thioacetamide moiety. Key Differences:
- Styryl groups confer π-conjugation, useful in optoelectronic materials.
- The thioether linkage alters reactivity compared to the carboxylic acid group in the target compound .
Applications : Investigated for antimicrobial and anticancer activities.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: Cyano groups in this compound significantly increase acidity compared to hydroxy- or methyl-substituted analogs, enhancing its utility in pH-sensitive reactions .
- Reactivity : The absence of steric hindrance at the 4,6-positions (unlike methyl or styryl groups) allows for facile functionalization, making it a versatile intermediate .
- Safety: While direct toxicity data are lacking, the presence of cyano groups necessitates precautions similar to those for nitrile-containing compounds .
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